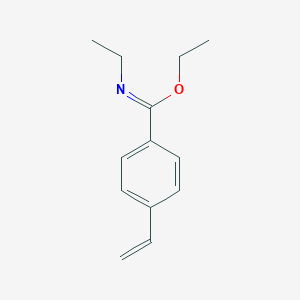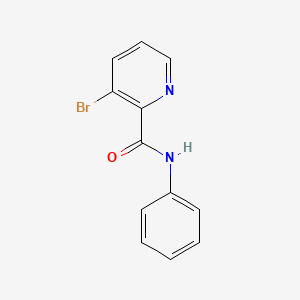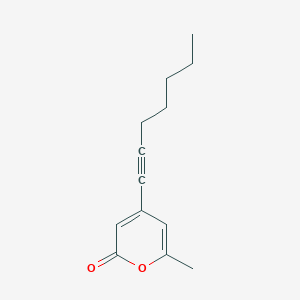
2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl-: is a chemical compound belonging to the pyranone family Pyranones are known for their diverse biological activities and are often found in natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxy acid or an ester.
Introduction of the Heptynyl Group: The heptynyl group can be introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst.
Methylation: The methyl group can be introduced through a methylation reaction using a suitable methylating agent, such as methyl iodide, in the presence of a base.
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The heptynyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It has potential biological activities, such as antimicrobial or antifungal properties, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- involves its interaction with specific molecular targets. For example, it may inhibit the growth of fungi by interfering with their cell wall synthesis or metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Pentyl-2H-pyran-2-one: Known for its antifungal properties and produced by various Trichoderma species.
4-Hydroxy-2H-pyran-2-one: Another pyranone derivative with potential biological activities.
Uniqueness
2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other pyranone derivatives
Eigenschaften
CAS-Nummer |
502624-20-6 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
4-hept-1-ynyl-6-methylpyran-2-one |
InChI |
InChI=1S/C13H16O2/c1-3-4-5-6-7-8-12-9-11(2)15-13(14)10-12/h9-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
ITAUHZJQGRLPIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CC1=CC(=O)OC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B12569077.png)
![2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B12569092.png)
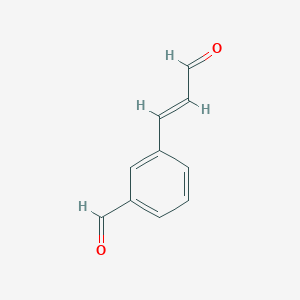
![3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide](/img/structure/B12569104.png)
![2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene](/img/structure/B12569113.png)
![Acetic acid--[4-(trimethoxysilyl)phenyl]methanol (1/1)](/img/structure/B12569121.png)
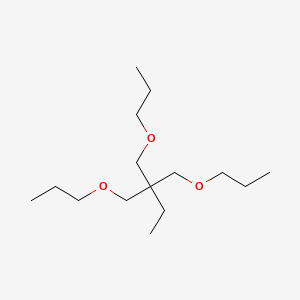
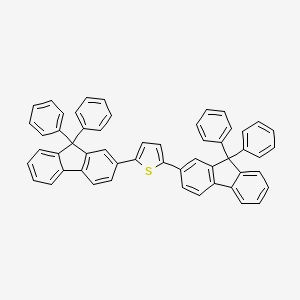
![2,2'-[{4-[2-(4-Nitrophenyl)ethenyl]-1,2-phenylene}bis(oxy)]di(ethan-1-ol)](/img/structure/B12569127.png)
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxooctadecyl)oxy]-](/img/structure/B12569133.png)
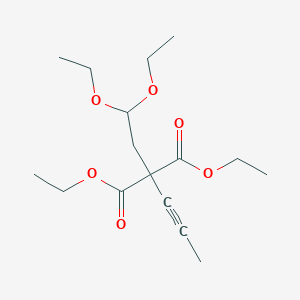
![5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde](/img/structure/B12569143.png)
